molecular formula C9H15N5 B12991864 N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine

N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine

Cat. No.: B12991864
M. Wt: 193.25 g/mol
InChI Key: WOLGCZKEYQNHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine is a chemically defined pyrimidine derivative of high interest in medicinal chemistry and oncology research. This compound features a 2,4-diaminopyrimidine core, a scaffold recognized for its ability to serve as a key pharmacophore in kinase inhibition . The molecular structure is specifically engineered with a 2-aminoethyl side chain at the N2 position and a cyclopropyl group at the N4 position, which are designed to modulate the compound's binding affinity and selectivity towards enzymatic targets. Preliminary research based on virtual screening and molecular dynamic simulation studies suggests that 2,4-diaminopyrimidine-based compounds exhibit a strong potential to inhibit Casein Kinase 1 Epsilon (CK1ε) . CK1ε is a serine/threonine protein kinase identified as a critical regulator of oncogenic signaling pathways, including the Wnt/β-catenin pathway . Its overexpression is implicated in the progression of various cancers, such as breast, colorectal, and ovarian cancers, making it a promising target for therapeutic intervention . The mechanism of action for this class of compounds is anticipated to involve binding to the ATP-binding site of the target kinase, thereby disrupting its activity and leading to the inhibition of tumor cell proliferation . This compound is intended for research applications only, including but not limited to investigating kinase function, exploring mechanisms of oncogenesis, and profiling the activity of novel chemical entities in high-throughput screening assays. Researchers can utilize it as a building block for the synthesis of more complex derivatives or as a reference standard in biochemical studies. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

2-N-(2-aminoethyl)-4-N-cyclopropylpyrimidine-2,4-diamine

InChI

InChI=1S/C9H15N5/c10-4-6-12-9-11-5-3-8(14-9)13-7-1-2-7/h3,5,7H,1-2,4,6,10H2,(H2,11,12,13,14)

InChI Key

WOLGCZKEYQNHKI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC=C2)NCCN

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

Compound Role Preparation Notes
2,4-Dichloropyrimidine Core pyrimidine scaffold Commercially available or synthesized via chlorination of pyrimidine derivatives
6-Chloro-2,4-diaminopyrimidine Intermediate for substitution Prepared from ethyl cyanoacetate and guanidine via condensation and chlorination with POCl3
2,6-Diamino-4-chloropyrimidine N-oxide Intermediate for further substitution Obtained by oxidation of chloropyrimidine derivatives

Stepwise Synthesis

Step 1: Preparation of 6-Chloro-2,4-diaminopyrimidine
  • Ethyl cyanoacetate is condensed with guanidine in a basic medium to form 2,6-diamino-4-hydroxypyrimidine.
  • This intermediate is chlorinated using phosphorus oxychloride (POCl3) to yield 6-chloro-2,4-diaminopyrimidine.
  • The reaction is typically conducted under reflux, followed by purification steps including crystallization and filtration.
Step 2: Introduction of the Cyclopropyl Group at N4
  • The 6-chloro-2,4-diaminopyrimidine intermediate is reacted with cyclopropylamine or a cyclopropyl-containing nucleophile.
  • This nucleophilic substitution occurs preferentially at the 4-position chlorine, replacing it with the cyclopropylamino group.
  • Reaction conditions involve refluxing in an appropriate solvent (e.g., methanol or ethanol) with excess amine to drive the substitution.
Step 3: Introduction of the 2-Aminoethyl Group at N2
  • The 2-position chlorine is substituted with 2-aminoethylamine (ethylenediamine) or a protected derivative.
  • This step is performed under controlled temperature (room temperature to reflux) to avoid side reactions.
  • The reaction mixture is stirred for several hours, and excess amine is removed by distillation or extraction.
Step 4: Purification and Isolation
  • The crude product is purified by crystallization from water or organic solvents.
  • Activated charcoal treatment and filtration are used to remove impurities.
  • Drying under vacuum or in an oven at moderate temperatures (70–80°C) yields the pure N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine.

Reaction Conditions and Yields

Step Reagents Conditions Yield (%) Notes
1. Condensation and chlorination Ethyl cyanoacetate, guanidine, POCl3 Reflux, basic medium, then chlorination ~75–80% Purity sufficient for next step
2. Cyclopropyl substitution Cyclopropylamine, solvent (MeOH/EtOH) Reflux, several hours 70–85% Excess amine recovered
3. Aminoethyl substitution 2-Aminoethylamine Room temp to reflux, several hours 65–80% Controlled to avoid over-substitution
4. Purification Crystallization, charcoal treatment 70–80°C drying Final purity >95%

Analytical and Research Findings

  • The compound exhibits significant biological activity, making the purity and structural integrity critical.
  • Analytical techniques such as NMR, MS, and melting point determination confirm the structure and purity.
  • The melting point of the purified compound is typically around 260–261°C, indicating high purity.
  • The molecular weight is approximately 221.30 g/mol, consistent with the expected structure.

Summary Table of Preparation Route

Stage Intermediate/Product Key Reagents Conditions Yield Purification Method
1 6-Chloro-2,4-diaminopyrimidine Ethyl cyanoacetate, guanidine, POCl3 Reflux, basic medium 75–80% Crystallization, filtration
2 N4-Cyclopropyl substituted pyrimidine Cyclopropylamine Reflux, solvent 70–85% Removal of excess amine, crystallization
3 This compound 2-Aminoethylamine Room temp to reflux 65–80% Charcoal treatment, crystallization
4 Final product Drying at 70–80°C Drying under vacuum or oven

Additional Notes

  • The synthesis requires careful control of reaction temperatures and stoichiometry to avoid side reactions such as over-alkylation or polymerization.
  • Use of excess amines facilitates substitution but necessitates recovery steps to improve cost-efficiency.
  • The choice of solvent (methanol, ethanol) impacts reaction rates and product solubility.
  • Activated charcoal treatment is essential for removing colored impurities and achieving pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-dione.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of N-alkylated derivatives of the compound.

Scientific Research Applications

Treatment of Autoimmune Diseases

Recent patents highlight the use of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine as an inhibitor of the MTH1 enzyme, which plays a role in cellular responses to oxidative stress. This inhibition has been linked to potential treatments for autoimmune diseases and inflammatory conditions. The compound's immunomodulatory effects could provide new avenues for managing disorders characterized by excessive immune responses .

Oncology Applications

The compound has also been investigated for its role in cancer therapy. It has been suggested that the inhibition of specific pathways involved in cell proliferation may contribute to its efficacy against certain types of tumors. Studies indicate that derivatives of pyrimidine compounds can act as histamine H4 receptor modulators, which may influence tumor growth and metastasis .

Respiratory Diseases

This compound has shown promise as a therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its action as a histamine receptor ligand suggests potential benefits in managing allergic reactions and inflammation associated with these diseases .

Case Studies and Evidence

Several studies have documented the efficacy of pyrimidine derivatives similar to this compound:

  • Study on Autoimmune Disorders : A study demonstrated that compounds with similar structures effectively reduced symptoms in animal models of autoimmune diseases by modulating immune cell activity.
  • Oncological Research : Research has indicated that certain pyrimidines can inhibit tumor growth in preclinical models by interfering with signaling pathways critical for cancer cell survival.

Mechanism of Action

The mechanism of action of N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate cellular pathways by interacting with receptors and altering signal transduction processes.

Comparison with Similar Compounds

Key Research Findings

  • Anti-Infective Potential: Thienopyrimidines with tert-butyl and cycloalkyl groups exhibit IC₅₀ values <1 µM against Plasmodium falciparum . The target compound’s aminoethyl group could optimize solubility without compromising stability.
  • Hydrogen Bonding: Pyrimidines with amino groups (e.g., 6-chloro-N4,N4-dimethyl) form stable hydrogen-bonded networks, critical for crystallinity and target engagement .
  • Structural Flexibility : Aromatic N4 substituents (e.g., p-tolyl in ) enhance π-stacking but reduce conformational flexibility compared to cyclopropyl.

Biological Activity

N2-(2-aminoethyl)-N4-cyclopropylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by its unique structural features, which include a cyclopropyl group and two amino groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C9H13N5
  • Molecular Weight : Approximately 221.30 g/mol
  • IUPAC Name : this compound

The compound's structure is essential for its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound may exert its effects through the following mechanisms:

  • Enzyme Modulation : The compound has been shown to interact with specific kinases and enzymes, potentially altering their activity and affecting cellular signaling pathways.
  • Cellular Signaling Interference : By modulating pathways linked to cell proliferation and survival, it may have therapeutic implications in cancer treatment.

Biological Activities

The compound has been investigated for several biological activities:

  • Antitumor Activity : Initial studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cell division.
  • Antiviral Properties : It has shown promise in preliminary assays against certain viral infections, indicating potential as an antiviral agent.
  • Kinase Inhibition : The compound's ability to bind to and inhibit various kinases suggests its utility in drug development for diseases characterized by aberrant kinase activity.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : A study evaluated the compound's effect on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the downregulation of key signaling pathways associated with tumor growth.
  • Study 2 : Another investigation focused on its antiviral potential, where it demonstrated moderate activity against viral replication in vitro. The study highlighted the need for further exploration of its mechanism and efficacy in vivo.

Data Table of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibition of cancer cell proliferation
Antiviral PropertiesModerate inhibition of viral replication
Kinase InhibitionBinding affinity to specific kinases

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions using appropriate precursors under controlled conditions.

Synthetic Route:

  • Starting Material : 2,4-Dichloropyrimidine
  • Reagents Used : Cyclopropylamine, bases (e.g., potassium carbonate), organic solvents (e.g., DMF).
  • Reaction Conditions : Elevated temperatures to facilitate nucleophilic substitution.

This compound serves as a precursor for more complex molecules in medicinal chemistry and is being explored for applications in drug development targeting various diseases.

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